(Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Description
The compound (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:
- A benzofuranone core with a hydroxyl group at position 5.
- A (Z)-configured pyridin-3-ylmethylene substituent at position 2.
- A pyrrolidin-1-ylmethyl group at position 6.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-16-6-5-14-18(23)17(10-13-4-3-7-20-11-13)24-19(14)15(16)12-21-8-1-2-9-21/h3-7,10-11,22H,1-2,8-9,12H2/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRSIUBEAXBAHS-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with potential pharmacological applications. The compound features a benzofuran core, substituted by various functional groups, including a hydroxyl group, a pyridine ring, and a pyrrolidine moiety. This unique structure suggests possible interactions with biological targets, making it an interesting candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is . Its structural components include:
- Benzofuran Core : Known for various biological activities.
- Pyridine Ring : Often associated with neuroprotective properties.
- Pyrrolidine Moiety : Commonly found in compounds with antimicrobial and antifungal activities.
Biological Activities
Preliminary studies suggest that (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, pyrrolidine derivatives have been noted for their antibacterial effects against various pathogens .
- Anti-inflammatory Effects : Benzofuran derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1 . This suggests that the compound may also possess similar properties.
- Neuroprotective Potential : The presence of the pyridine ring in its structure hints at potential neuroprotective effects, which are commonly observed in other pyridine-containing compounds .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Hydroxybenzofuran | Hydroxyl group on benzofuran | Antimicrobial |
| 8-Hydroxyquinoline | Hydroxyl group on quinoline | Anticancer |
| Pyridine derivatives | Pyridine ring | Neuroprotective |
The combination of benzofuran and pyridine functionalities in (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may provide synergistic effects not observed in simpler analogs.
While specific mechanisms of action for this compound remain unclear, related studies indicate that benzofuran derivatives can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines. For example, benzofuran derivatives have been shown to inhibit NF-kB activity, leading to reduced expression of inflammatory mediators .
Case Studies and Research Findings
Several studies highlight the biological relevance of benzofuran derivatives, which may serve as analogs for understanding the activity of (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one:
- Anti-inflammatory Study : A study on benzofuran derivatives demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Cytotoxicity Assays : Research involving other benzofuran compounds has shown promising results in inhibiting the proliferation of cancer cells, indicating that (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one could also possess anticancer properties .
Scientific Research Applications
Biological Activities
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of benzofuran derivatives, including those similar to (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one. For instance, derivatives of benzofuran have shown substantial inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8) . These compounds can modulate pathways involving NF-κB, leading to reduced inflammation in chronic conditions.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens . The incorporation of pyridine and pyrrolidine moieties enhances the interaction with microbial targets, suggesting that (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may possess similar efficacy.
Anticancer Effects
Benzofuran derivatives are also being investigated for their anticancer properties. Studies indicate that certain benzofuran compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The unique structure of (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may contribute to its effectiveness against various cancer types.
Synthesis and Derivatives
The synthesis of (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be achieved through various chemical reactions including condensation reactions involving benzofuran derivatives and pyridine or pyrrolidine components. Recent studies have demonstrated effective synthetic routes that enhance yield and purity, which are crucial for subsequent biological testing .
Case Studies
Several case studies provide insights into the practical applications of compounds related to (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one:
- Chronic Inflammatory Disorders : A study demonstrated that a related benzofuran derivative significantly reduced inflammatory markers in animal models, suggesting potential therapeutic use in conditions like rheumatoid arthritis .
- Infection Models : In vitro tests showed that benzofuran derivatives exhibited potent activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
- Cancer Research : Research involving cancer cell lines revealed that certain benzofuran-based compounds could effectively inhibit tumor growth and induce apoptosis, highlighting their promise in cancer therapy .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of benzofuran-3(2H)-one derivatives modified at positions 2 and 7. Below is a comparative analysis of structurally related analogs:
Key Differences and Implications
Substituent Effects at Position 2
- 2-Thienylmethylene () : Thiophene’s sulfur atom offers weaker electronegativity, reducing hydrogen-bonding capacity but possibly enhancing hydrophobic interactions .
Substituent Effects at Position 7
- Pyrrolidin-1-ylmethyl (Target Compound) : The five-membered pyrrolidine ring provides moderate basicity and conformational flexibility.
- 4-Methylpiperidin-1-ylmethyl () : The six-membered piperidine ring with a methyl group increases lipophilicity and steric hindrance .
- 4-(2-Hydroxyethyl)piperazin-1-ylmethyl () : The hydroxyethyl chain introduces hydrophilicity, likely improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
